Cycloheptyl 3-oxobutanoate chemical properties
Cycloheptyl 3-oxobutanoate chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the known chemical and physical properties of cycloheptyl 3-oxobutanoate. Due to the limited availability of experimental data for this specific compound, this document also includes comparative data for the closely related and more thoroughly studied analog, cyclohexyl 3-oxobutanoate. This guide presents available quantitative data in structured tables, outlines a general experimental protocol for the synthesis of cycloheptyl 3-oxobutanoate based on established methods for β-keto ester formation, and includes a logical workflow diagram for its synthesis. This document aims to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Introduction
Cycloheptyl 3-oxobutanoate is a β-keto ester characterized by a seven-membered cycloalkyl group attached to the ester functionality. β-keto esters are a significant class of organic compounds, widely utilized as intermediates in the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances. The reactivity of the dicarbonyl moiety allows for a diverse range of chemical transformations, making them valuable building blocks in organic synthesis. This guide focuses on the chemical properties of the cycloheptyl derivative, providing a centralized source of available information.
Chemical and Physical Properties
Direct experimental data for cycloheptyl 3-oxobutanoate is scarce in publicly available literature. Therefore, the properties of the closely related cyclohexyl 3-oxobutanoate (CAS Number: 6947-02-0) are presented below for comparative purposes. It is anticipated that the properties of cycloheptyl 3-oxobutanoate will be similar, with slight variations attributable to the larger cycloalkyl ring.
| Property | Cyclohexyl 3-oxobutanoate | Cycloheptyl 3-oxobutanoate (Predicted) | Source |
| Molecular Formula | C₁₀H₁₆O₃ | C₁₁H₁₈O₃ | [1] |
| Molecular Weight | 184.23 g/mol | 198.25 g/mol | [1][2] |
| Boiling Point | 257-259 °C @ 760 mmHg | Expected to be slightly higher than cyclohexyl analog | [3] |
| Melting Point | 190-192 °C (solvent: ethyl ether) | Data not available | [2][4] |
| Density | 1.0683 g/cm³ (estimate) | Data not available | [2] |
| Flash Point | 107.22 °C (225.00 °F) | Data not available | [3] |
| Water Solubility | 230 mg/L @ 35 °C (experimental) | Expected to be sparingly soluble | [3] |
| logP (o/w) | 1.830 (estimated) | Data not available | [3] |
Experimental Protocols
General Synthesis Protocol: Transesterification of Ethyl Acetoacetate with Cycloheptanol
Objective: To synthesize cycloheptyl 3-oxobutanoate.
Materials:
-
Ethyl acetoacetate (ethyl 3-oxobutanoate)
-
Cycloheptanol
-
Sodium metal (or sodium ethoxide)
-
Anhydrous toluene (or another suitable inert solvent)
-
Anhydrous ethanol (for preparation of sodium ethoxide, if needed)
-
Dilute hydrochloric acid or acetic acid for neutralization
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Apparatus for distillation under reduced pressure
Procedure:
-
Catalyst Preparation (if using sodium metal): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a catalytic amount of sodium metal is dissolved in a minimal amount of anhydrous ethanol to form sodium ethoxide. The excess ethanol is then removed under reduced pressure.
-
Reaction Setup: The flask is allowed to cool to room temperature and then charged with anhydrous toluene, followed by the addition of cycloheptanol.
-
Addition of Reactant: Ethyl acetoacetate is added dropwise to the stirred solution at room temperature.
-
Reaction: The reaction mixture is heated to reflux. The ethanol formed during the transesterification is continuously removed from the reaction mixture using a Dean-Stark apparatus or by fractional distillation to drive the equilibrium towards the product. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, the mixture is cooled to room temperature and neutralized by the slow addition of dilute hydrochloric acid or acetic acid. The organic layer is separated and washed successively with saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure cycloheptyl 3-oxobutanoate.
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Mandatory Visualizations
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of cycloheptyl 3-oxobutanoate via transesterification.
Caption: General workflow for the synthesis of cycloheptyl 3-oxobutanoate.
Conclusion
This technical guide has summarized the available chemical and physical properties of cycloheptyl 3-oxobutanoate, primarily through comparison with its cyclohexyl analog due to a lack of direct experimental data. A generalized experimental protocol for its synthesis via transesterification has been provided, along with a logical workflow diagram. It is evident that further experimental investigation is required to fully characterize cycloheptyl 3-oxobutanoate and explore its potential applications in organic synthesis and drug development. This document serves as a starting point for researchers interested in this particular β-keto ester.
